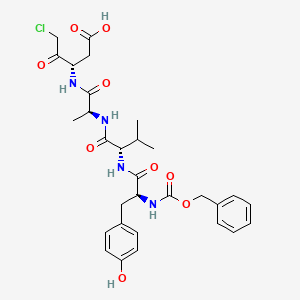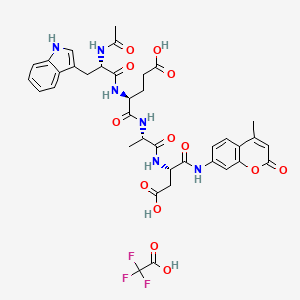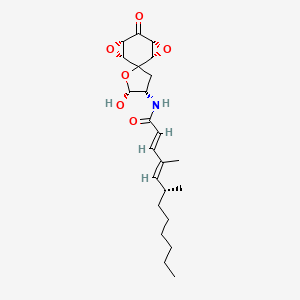
(4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione is a compound with the molecular formula C23H33NO6 and a molecular weight of 419.511 g/mol . It is categorized under GABA receptors and is associated with various neurological research areas, including pain and inflammation, Alzheimer’s, depression, epilepsy, memory, learning and cognition, Parkinson’s, schizophrenia, sleep, stress and anxiety, addiction, stroke, and anticonvulsants/anti-epileptics .
Méthodes De Préparation
The synthetic routes and reaction conditions for (4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione are not explicitly detailed in the available sourcesIndustrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity .
Analyse Des Réactions Chimiques
(4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
(4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in various chemical analyses and research studies.
Biology: It is studied for its effects on GABA receptors and its potential role in neurotransmission and nociception.
Medicine: It is investigated for its potential therapeutic effects in neurological disorders such as Alzheimer’s, depression, epilepsy, Parkinson’s, schizophrenia, and anxiety.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of (4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione involves its interaction with GABA receptors. It modulates the activity of these receptors, which play a crucial role in neurotransmission and the regulation of various neurological functions. The molecular targets and pathways involved include the GABAergic system and related signaling pathways .
Comparaison Avec Des Composés Similaires
(4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different functional groups or substituents.
This compound: This compound has a similar diazecane ring structure but may differ in the position or type of substituents.
The uniqueness of this compound lies in its specific configuration and the presence of isobutyl groups at the 4 and 9 positions, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C23H33NO6 |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
(2E,4E,6R)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide |
InChI |
InChI=1S/C23H33NO6/c1-4-5-6-7-8-13(2)11-14(3)9-10-16(25)24-15-12-23(30-22(15)27)20-18(28-20)17(26)19-21(23)29-19/h9-11,13,15,18-22,27H,4-8,12H2,1-3H3,(H,24,25)/b10-9+,14-11+/t13-,15+,18-,19+,20-,21+,22-,23?/m1/s1 |
Clé InChI |
JHTWWPWUODMKEO-BPILEAOSSA-N |
SMILES isomérique |
CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@H]1CC2([C@@H]3[C@@H](O3)C(=O)[C@@H]4[C@H]2O4)O[C@H]1O |
SMILES canonique |
CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C3C(O3)C(=O)C4C2O4)OC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


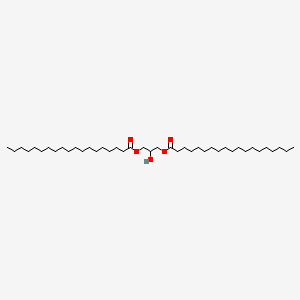

![3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B10799261.png)
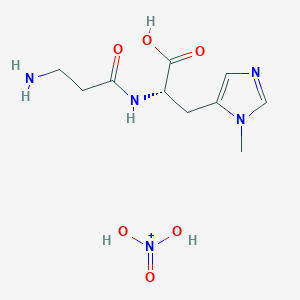
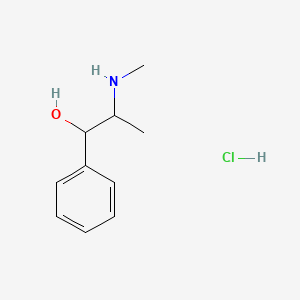
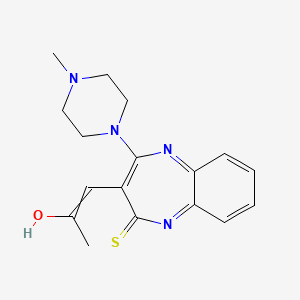
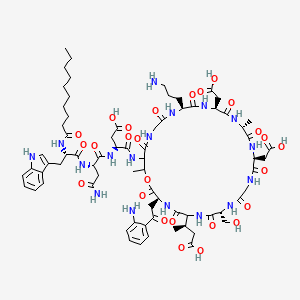
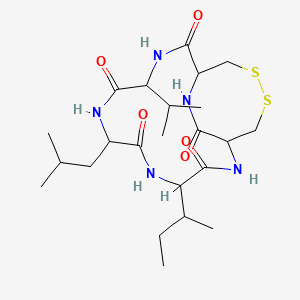
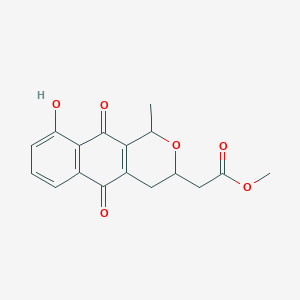
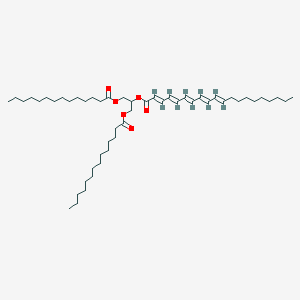
![(1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B10799305.png)
